molecular formula C16H20N4O B6472800 4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine CAS No. 2640956-95-0

4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B6472800
CAS No.: 2640956-95-0
M. Wt: 284.36 g/mol
InChI Key: UVXVMRMUWYMYQE-UHFFFAOYSA-N
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Description

4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a compound belonging to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine ring bound to a phenyl group, which is further substituted with a pyrimidine ring. This structural motif is often found in various biologically active molecules, making it a significant compound in medicinal chemistry .

Future Directions

The future directions for research on “4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine” could involve further exploration of its synthesis, mechanism of action, and potential applications. This could include investigating its potential as a therapeutic agent, given the activity of related compounds against various targets .

Preparation Methods

The synthesis of 4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, often using reagents like diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound .

Chemical Reactions Analysis

4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can be compared with other phenylpiperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine ring, which can impart distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-4-3-5-14(10-13)19-6-8-20(9-7-19)15-11-16(21-2)18-12-17-15/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVMRMUWYMYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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